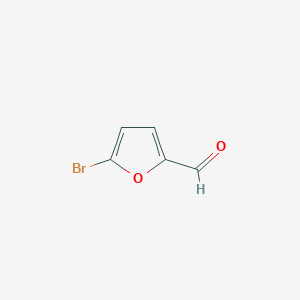

5-Bromo-2-furaldehyde

Description

The exact mass of the compound 5-Bromo-2-furaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycoproteins - Membrane Glycoproteins - Histocompatibility Antigens Class I - HLA-A Antigens - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTFHWXMITZNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344910 | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-24-7 | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-furaldehyde chemical properties and structure

An In-depth Technical Guide to 5-Bromo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-Bromo-2-furaldehyde (CAS No: 1899-24-7), a key intermediate in organic synthesis.

Core Chemical Properties

5-Bromo-2-furaldehyde, also known as 5-Bromofurfural, is a halogenated furan (B31954) derivative.[1] It typically appears as a white to light yellow or light orange powder or crystal.[2] Under normal conditions, it is stable but incompatible with strong oxidizing agents.[3][4][5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5-Bromo-2-furaldehyde.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrO₂ | [1][3][6] |

| Molecular Weight | 174.98 g/mol | [1][6] |

| Melting Point | 80-85 °C | [3][4][5][6] |

| Boiling Point | 112 °C at 16 mmHg | [2][5][6] |

| 222.9 ± 20.0 °C at 760 mmHg | [4] | |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| 1.748 g/cm³ | [3] | |

| Flash Point | 88.6 ± 21.8 °C | [4] |

| Vapor Pressure | 0.1 mmHg at 25 °C | [4] |

| Storage Temperature | 2-8°C | [2][7] |

| Purity | >97% | [2] |

Chemical Structure

The structure of 5-Bromo-2-furaldehyde consists of a furan ring substituted with a bromine atom at the 5-position and an aldehyde group at the 2-position.

-

Canonical SMILES: C1=C(OC(=C1)Br)C=O[3]

-

InChI: 1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H

-

InChI Key: WJTFHWXMITZNHS-UHFFFAOYSA-N[3]

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 5-Bromo-2-furaldehyde | CAS#:1899-24-7 | Chemsrc [chemsrc.com]

- 5. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]

- 6. 5-Bromo-2-furaldehyde 1899-24-7 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 7. 1899-24-7|5-Bromofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 5-Bromo-2-furaldehyde (CAS: 1899-24-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furaldehyde, identified by CAS number 1899-24-7, is a halogenated heterocyclic aldehyde.[1][2] It presents as a white to light yellow or brown crystalline powder.[3][4][5] This compound is a versatile and pivotal intermediate in organic synthesis, owing to its distinct furan (B31954) ring structure, a reactive aldehyde group, and a bromine substituent.[3][4][6] The presence of the bromine atom, in particular, enhances the molecule's reactivity, making it an excellent substrate for various synthetic transformations, including cross-coupling reactions.[3][7] Consequently, 5-Bromo-2-furaldehyde is extensively utilized as a foundational building block in the development of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of 5-Bromo-2-furaldehyde are summarized below, providing essential data for experimental design and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow to light orange powder/crystal | [3][5] |

| Molecular Formula | C₅H₃BrO₂ | [3][4] |

| Molecular Weight | 174.98 g/mol | [3][8] |

| Melting Point | 80 - 85 °C | [3][9][10][11] |

| Boiling Point | 112 °C at 16 mmHg | [3][9][10] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like carbon dichloride, carbon tetrachloride, and ether. | [6][10] |

| Storage Temperature | 2 - 8 °C | [3][9] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [6][10][11] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1899-24-7 | [3][4][9] |

| PubChem CID | 600328 | [3][12] |

| MDL Number | MFCD00159501 | [3][8][9] |

| Synonyms | 5-Bromofurfural, 5-Bromofuran-2-carboxaldehyde | [1][3] |

| InChI | 1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H | [4][9] |

| InChI Key | WJTFHWXMITZNHS-UHFFFAOYSA-N | [9] |

| Canonical SMILES | C1=C(OC(=C1)Br)C=O | [6] |

Table 3: Spectroscopic Data

| Spectrum Type | Data Highlights | Source(s) |

| ¹H NMR | (CDCl₃), δ: 9.55 (s, 1H, -CHO), 7.25 (d, 1H, furan-H), 6.57 (d, 1H, furan-H) | [10][13] |

| Mass Spec (MS) | Available in spectral databases. | [12][14] |

| Infrared (IR) | Conforms to structure. Available in spectral databases. | [5][14] |

| ¹³C NMR | Available in spectral databases. | [14] |

Reactivity and Synthesis

The chemical utility of 5-Bromo-2-furaldehyde stems from its multifunctional nature. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and other transformations.[4][7] This dual reactivity allows for sequential and diverse modifications.

Caption: General reactivity pathways of 5-Bromo-2-furaldehyde.

Experimental Protocol: Synthesis via Solvent-Free Bromination

A modern, environmentally conscious method for synthesizing 5-Bromo-2-furaldehyde involves the use of an ionic liquid as the brominating agent, which improves regioselectivity and yield compared to traditional methods using molecular bromine.[13]

Objective: To synthesize 5-Bromo-2-furaldehyde from 2-furaldehyde using 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) under solvent-free conditions.

Materials:

-

2-furaldehyde (freshly distilled)

-

1-butyl-3-methylimidazolium tribromide ([bmim]Br₃)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

50 mL three-necked round-bottom flask with magnetic stirrer

Procedure:

-

A 50 mL three-necked round-bottom flask is charged with the brominating agent, [bmim]Br₃ (20 mmol).

-

The flask is placed under a nitrogen atmosphere.

-

Freshly distilled 2-furaldehyde (20 mmol) is added dropwise to the flask over a period of 30 minutes with continuous stirring.

-

The reaction mixture is then heated to 40 °C and stirred for 2.5 to 3 hours.[13]

-

Upon completion, the mixture is extracted with petroleum ether (3 x 30 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation and subsequent recrystallization from a 10% ethyl acetate-ether solution to yield 5-Bromo-2-furaldehyde as a yellowish crystal.[10][13]

Expected Outcome: This method has been reported to achieve a high yield of approximately 88%.[10][13]

Caption: Workflow for the synthesis of 5-Bromo-2-furaldehyde.

Applications in Research and Development

5-Bromo-2-furaldehyde is a cornerstone intermediate with broad applicability.

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical agents.[3] It is used to prepare isoindolinones and brominated nitrovinylfuran, the latter of which has shown antibacterial activity.[6][10] Some research also indicates it has anti-inflammatory properties, possibly through the inhibition of prostaglandin (B15479496) synthesis.

-

Organic Synthesis: The compound is widely employed to create more complex organic molecules.[3] A notable application is in a one-pot, two-step amination/Diels-Alder procedure to synthesize polysubstituted anilines.[8][9] It is also used to synthesize a variety of 5-substituted 2-furaldehydes, such as 5-iodo-2-furaldehyde (B1300138) and sulfonyl-substituted derivatives.[8][9]

-

Material Science: It acts as a building block for specialized polymers, contributing to the development of materials with tailored properties.[3]

-

Agrochemicals: The furan scaffold is present in many agrochemicals, and 5-Bromo-2-furaldehyde serves as a valuable starting material for creating new crop protection agents.[3]

-

Other Industries: It is also utilized in the flavor and fragrance industry and as a reagent in certain analytical chemistry methods.[3]

Caption: Application workflow from 5-bromo-2-furaldehyde to anilines.

Safety and Handling

Proper handling of 5-Bromo-2-furaldehyde is crucial due to its potential hazards. It is classified as harmful and an irritant.

Table 4: GHS Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [9][15] |

| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [9][15] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2][9][15][16] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][9][15][16] |

| PPE | N95 type dust mask, chemical safety goggles/faceshield, and protective gloves. | [9][15] |

Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, at the recommended temperature of 2-8 °C.[3][9]

Conclusion

5-Bromo-2-furaldehyde is a high-value chemical intermediate whose utility is rooted in its trifecta of reactive sites: the furan ring, the aldehyde function, and the bromine atom. Its established role in the synthesis of pharmaceuticals, agrochemicals, and polymers, coupled with well-documented synthetic routes and reactivity profiles, makes it an indispensable tool for chemical researchers and drug development professionals aiming to construct complex and biologically active molecules. Adherence to strict safety protocols is mandatory when handling this versatile but hazardous compound.

References

- 1. scbt.com [scbt.com]

- 2. atlantic-chemicals.com [atlantic-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 1899-24-7: 5-Bromo-2-furaldehyde | CymitQuimica [cymitquimica.com]

- 5. 5-Bromo-2-furaldehyde, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. a2bchem.com [a2bchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 5-ブロモ-2-フルアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. 5-Bromo-2-furaldehyde(1899-24-7) MS spectrum [chemicalbook.com]

- 15. 5-Bromo-2-furaldehyde 97 1899-24-7 [sigmaaldrich.com]

- 16. 5-Bromo-2-furaldehyde - High purity | EN [georganics.sk]

Spectroscopic Profile of 5-Bromo-2-furaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-furaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for 5-Bromo-2-furaldehyde.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.6 | Singlet | - | Aldehydic proton (-CHO) |

| ~7.3 | Doublet | ~3.7 | Furan ring proton (H4) |

| ~6.6 | Doublet | ~3.7 | Furan ring proton (H3) |

Note: Predicted data is based on the analysis of furaldehyde and the expected deshielding effects of the bromine substituent. The solvent is typically CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~177 | Aldehydic Carbon (-CHO) |

| ~154 | Furan ring Carbon (C2) |

| ~125 | Furan ring Carbon (C5) |

| ~123 | Furan ring Carbon (C4) |

| ~115 | Furan ring Carbon (C3) |

Note: Predicted data based on typical chemical shifts for substituted furans and aldehydes.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (furan ring) |

| ~2850, ~2750 | Medium | C-H stretching (aldehyde) |

| ~1670 | Strong | C=O stretching (aldehyde) |

| ~1570 | Medium | C=C stretching (furan ring) |

| ~1020 | Strong | C-O-C stretching (furan ring) |

| ~750 | Strong | C-Br stretching |

Note: These are characteristic absorption bands. The full spectrum can be obtained from suppliers like Sigma-Aldrich.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 173/175 | High | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)[1] |

| 174 | - | [M+1]⁺ peak[1] |

| 145/147 | Medium | [M-CO]⁺ |

| 94 | Medium | [M-Br]⁺ |

| 66 | Medium | [C₄H₂O]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 5-Bromo-2-furaldehyde in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then filtered into a standard 5 mm NMR tube.

-

Instrumentation : Data acquisition is performed on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is obtained. This often requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like 5-Bromo-2-furaldehyde, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample compartment is recorded first. The sample is then placed in the instrument, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent like methanol (B129727) or acetonitrile.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of an organic compound like 5-Bromo-2-furaldehyde.

References

5-Bromo-2-furaldehyde molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-furaldehyde

This guide provides comprehensive technical information on 5-Bromo-2-furaldehyde, a versatile heterocyclic aldehyde widely utilized as a building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The presence of both a reactive aldehyde group and a bromine atom on the furan (B31954) ring allows for a wide range of chemical transformations, making it a valuable intermediate for researchers, scientists, and professionals in drug development.[2]

Core Molecular Data

The fundamental molecular and physical properties of 5-Bromo-2-furaldehyde are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

| Parameter | Value | References |

| Molecular Formula | C₅H₃BrO₂ | [1][3][4][5] |

| Molecular Weight | 174.98 g/mol | [1][3][4][5] |

| CAS Number | 1899-24-7 | [3][4][5] |

| Alternate Names | 5-Bromofurfural, 5-bromofuran-2-carboxaldehyde | [3][4] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 80 - 85 °C | [1][5][6] |

| Boiling Point | 112 °C @ 16 mmHg | [1][5] |

| Solubility | Soluble in chloroform, methanol, ether | [2] |

Applications in Synthesis

5-Bromo-2-furaldehyde is a key precursor in the synthesis of a variety of complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, and alkynyl substituents at the 5-position of the furan ring.[1] The aldehyde functionality can be readily transformed into other functional groups or used in condensation and cycloaddition reactions.[2]

Notable applications include its use in the preparation of:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of agents targeting neurological disorders, as well as antiviral and anticancer drugs.[1][2]

-

Agrochemicals: Used to create pesticides with enhanced efficacy and selectivity.[2]

-

Advanced Materials: Acts as a monomer or building block for specialized polymers with tailored thermal and optical properties.[1][2]

-

Diels-Alder Reactions: Functions as a diene to form polysubstituted anilines or stable oxabicyclic adducts.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a representative Suzuki-Miyaura reaction, a robust and widely used method for forming carbon-carbon bonds, to synthesize 5-aryl-2-furaldehydes from 5-Bromo-2-furaldehyde.

Objective: To synthesize 5-(4-Bromophenyl)furan-2-carbaldehyde from 5-Bromo-2-furaldehyde and (4-bromophenyl)boronic acid.

Materials:

-

5-Bromo-2-furaldehyde (1.0 mmol, 1.0 eq.)

-

(4-Bromophenyl)boronic acid (1.2 mmol, 1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq.)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)

-

Deionized Water

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Reaction Setup:

-

To a round-bottomed flask, add 5-Bromo-2-furaldehyde, (4-bromophenyl)boronic acid, and potassium carbonate.

-

Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

-

Flush the flask with an inert gas (e.g., argon or nitrogen) and fit it with a reflux condenser.

-

-

Reaction Execution:

-

Heat the reaction mixture to 70-80°C.

-

Stir the mixture vigorously overnight (approximately 12-16 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add 50 mL of deionized water to the flask.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to yield the pure 5-(4-Bromophenyl)furan-2-carbaldehyde.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocol and a key reaction mechanism.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Physical properties of 5-Bromo-2-furaldehyde (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 5-Bromo-2-furaldehyde (CAS No. 1899-24-7), a crucial intermediate in organic and medicinal chemistry. The data presented is essential for its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Core Physical Properties

The melting and boiling points are critical parameters for the purification, handling, and reaction setup involving 5-Bromo-2-furaldehyde. These properties are summarized below.

Data Presentation

| Physical Property | Value | Notes |

| Melting Point | 80-85 °C[1][2][3] | The range suggests the typical purity of commercially available substance. |

| 82-85 °C[4][5][6] | Often cited in literature and by suppliers. | |

| 84 °C[7] | A specific value reported by one supplier. | |

| 80-84 °C[8] | A slightly different range provided by another supplier. | |

| Boiling Point | 112 °C @ 16 mmHg[4][5][6][7][8] | Boiling point determined under reduced pressure to prevent decomposition. |

| 201 °C[1] | Likely the boiling point at atmospheric pressure. |

Experimental Protocols

While specific experimental procedures for the determination of these physical properties for 5-Bromo-2-furaldehyde are not detailed in the readily available literature, standard organic chemistry laboratory techniques are employed. The values are typically confirmed after synthesis and purification.

General Protocol for Melting Point Determination

The melting point of 5-Bromo-2-furaldehyde, a crystalline solid, is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of dry, purified 5-Bromo-2-furaldehyde is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid. A narrow melting range is indicative of high purity.

General Protocol for Boiling Point Determination under Reduced Pressure

Given that many organic compounds decompose at their atmospheric boiling points, the boiling point of 5-Bromo-2-furaldehyde is determined by vacuum distillation.

-

Apparatus Setup: A distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer, is assembled. A small quantity of the purified liquid 5-Bromo-2-furaldehyde is placed in the distillation flask along with boiling chips.

-

Evacuation: The system is evacuated to the desired pressure, for instance, 16 mmHg.

-

Heating: The distillation flask is gently heated.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at that specific pressure.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and physical characterization of a chemical intermediate like 5-Bromo-2-furaldehyde.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. 5-Bromo-2-furaldehyde 1899-24-7 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 2. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]

- 3. 5-Bromo-2-furaldehyde, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. asianpubs.org [asianpubs.org]

- 7. portals.broadinstitute.org [portals.broadinstitute.org]

- 8. 5-Bromo-2-furaldehyde(1899-24-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Bromo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of 5-Bromo-2-furaldehyde (CAS No. 1899-24-7), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, formulation development, and ensuring material quality and shelf-life.

Physicochemical Properties

5-Bromo-2-furaldehyde is a solid, appearing as a white to light yellow or brown powder or crystals.[1][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-2-furaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrO₂ | [1][3] |

| Molecular Weight | 174.98 g/mol | [1][3] |

| Melting Point | 80 - 85 °C | [2][3][5] |

| Boiling Point | 112 °C at 16 mmHg | [1][2] |

| Appearance | White to light yellow/brown powder or crystals | [1][3][4] |

| Flash Point | 112 °C at 6mm | [2][3] |

| CAS Number | 1899-24-7 | [3] |

Solubility Profile

Table 2: Qualitative Solubility of 5-Bromo-2-furaldehyde

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [2] |

| Methanol | Soluble | [2] |

| Carbon Dichloride | Soluble | |

| Carbon Tetrachloride | Soluble | |

| Ether | Soluble | |

| Water | No data available | [3] |

The polar carbonyl group in aldehydes and ketones allows for hydrogen bonding with water, but solubility decreases as the hydrophobic carbon chain length increases.[6] Given its relatively small molecular size, some aqueous solubility might be expected, though this has not been formally reported.[3]

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method can be employed.

-

Preparation : Add an excess amount of 5-Bromo-2-furaldehyde to a known volume of the desired solvent (e.g., water, methanol, ethanol, chloroform) in a sealed container, such as a glass vial with a screw cap.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis : Carefully extract a clear aliquot of the supernatant. The concentration of 5-Bromo-2-furaldehyde in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] The mass of the solute per volume of solvent represents its solubility at that temperature.

-

Replication : The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Stability Profile

5-Bromo-2-furaldehyde is generally considered stable when stored under recommended conditions.[3][5][8] However, its stability is influenced by temperature, air, light, and the presence of incompatible materials.

Table 3: Stability and Storage Recommendations

| Parameter | Information | Source(s) |

| Chemical Stability | Stable under recommended storage conditions. | [3][5] |

| Recommended Storage | 2 - 8 °C in a dry, well-ventilated place. Keep container tightly closed. | [1][3] |

| Conditions to Avoid | Contact with incompatible materials. Some sources note it is air sensitive. | [3] |

| Incompatible Materials | Strong oxidizing agents. | [3][5] |

| Hazardous Decomposition | In case of fire, may produce carbon oxides and hydrogen bromide gas. | [3] |

The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid (5-bromo-2-furoic acid), especially in the presence of air or other oxidizing agents. This highlights the importance of storing the compound under an inert atmosphere for long-term stability.

A comprehensive stability study for 5-Bromo-2-furaldehyde, guided by ICH (International Council for Harmonisation) principles, would involve evaluating the material under various environmental conditions over time.[9][10]

-

Sample Preparation : Prepare multiple, representative samples of 5-Bromo-2-furaldehyde in the intended long-term storage container/closure system.

-

Storage Conditions : Place the samples in calibrated stability chambers set to standard and accelerated conditions.[10][11][12]

-

Testing Schedule : Pull samples from the chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).[13]

-

Analytical Testing : At each time point, test the samples for a range of stability-indicating parameters.[13]

-

Appearance : Visual inspection for changes in color or physical form.

-

Assay : Quantitative measurement of the amount of 5-Bromo-2-furaldehyde, typically by HPLC, to assess potency.

-

Degradation Products : Identification and quantification of any impurities or degradation products using a stability-indicating HPLC method.

-

Moisture Content : Measurement by Karl Fischer titration, if applicable.

-

-

Data Evaluation : Analyze the data to establish a retest period or shelf life by determining the time it takes for a significant change to occur in any of the tested attributes.[9]

Conclusion

5-Bromo-2-furaldehyde is a versatile chemical intermediate that is soluble in several common organic solvents and is stable when stored in a cool, dry environment away from oxidizing agents. While qualitative data provides a good foundation, this guide highlights the need for rigorous quantitative studies to precisely define its solubility in a broader range of solvents and to fully characterize its stability profile under various stress conditions. The experimental protocols outlined herein provide a clear framework for researchers and drug development professionals to generate this critical data, enabling more robust process development, formulation design, and regulatory compliance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-furaldehyde 1899-24-7 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 3. 5-Bromo-2-furaldehyde - Safety Data Sheet [chemicalbook.com]

- 4. 5-Bromo-2-furaldehyde, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]

- 9. humiditycontrol.com [humiditycontrol.com]

- 10. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 11. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. japsonline.com [japsonline.com]

The Pivotal Role of the Bromine Substituent in the Reactivity of 5-Bromo-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-furaldehyde is a versatile heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 5-position of the furan (B31954) ring profoundly influences its chemical reactivity, rendering it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth analysis of the role of the bromine substituent, detailing its electronic effects and its utility as a linchpin for various cross-coupling reactions. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on reaction outcomes, and visual representations of reaction pathways and workflows to aid researchers in leveraging the unique chemical properties of this compound.

Introduction

The furan scaffold is a privileged structure in numerous biologically active compounds and natural products. Functionalization of the furan ring is a key strategy in the development of novel therapeutic agents and advanced materials. 5-Bromo-2-furaldehyde has emerged as a critical building block due to the unique reactivity imparted by the bromine substituent. This halogen atom serves a dual role: it electronically modifies the furan ring and acts as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. This guide will explore these aspects in detail, providing practical information for researchers in the field.

Electronic Effects of the Bromine Substituent

The bromine atom at the 5-position of the furan ring exerts two primary electronic effects that modulate the reactivity of the molecule:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the furan ring through the sigma bond network. This inductive effect deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted furan.

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the furan ring's pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the bromine. In the case of the furan ring, this influences the electron density at the C2 and C4 positions.

While halogens are generally considered deactivating groups in electrophilic aromatic substitution, their ability to participate in resonance can direct the regioselectivity of certain reactions. However, the most significant role of the bromine atom in 5-Bromo-2-furaldehyde is its function as a leaving group in cross-coupling reactions, which is the primary focus of this guide. The electron-withdrawing nature of the aldehyde group further influences the overall electron distribution within the furan ring.

Reactivity in Cross-Coupling Reactions

The carbon-bromine bond in 5-Bromo-2-furaldehyde provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This versatility makes it an invaluable precursor for the synthesis of 5-substituted-2-furaldehydes, which are important intermediates in drug discovery and materials science.[1]

Logical Relationship of Bromine's Role in Reactivity

Caption: The central role of the bromine substituent in enabling cross-coupling reactions.

Quantitative Data on Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of 5-Bromo-2-furaldehyde with different coupling partners.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 | [2] |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 | [3] |

| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ | 1,4-Dioxane | 80 | 24 | 78 | [3] |

Table 2: Sonogashira Coupling of 5-Bromo-2-furaldehyde with Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 6 | 93 | [4] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12 | 85 | [4] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NH | Toluene | 60 | 8 | 90 | [5] |

| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | DMF | 50 | 10 | 88 | [5] |

Table 3: Heck Coupling of 5-Bromo-2-furaldehyde with Alkenes

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 85 | [6] |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 75 | [7] |

| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa | Ethanol | 140 (mw) | 0.5 | 68 | [6] |

Table 4: Buchwald-Hartwig Amination of 5-Bromo-2-furaldehyde

| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 18 | 82 | [8] |

| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 76 | [9] |

| 3 | N-Methylaniline | Pd-PEPPSI-iPr (1) | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 88 | [10] |

Experimental Protocols

Detailed methodologies for key cross-coupling reactions of 5-Bromo-2-furaldehyde are provided below.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 5-Phenyl-2-furaldehyde

-

Materials:

-

5-Bromo-2-furaldehyde (1.0 mmol, 175 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a 25 mL round-bottom flask, add 5-Bromo-2-furaldehyde, phenylboronic acid, and potassium carbonate.

-

Add toluene, ethanol, and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the reaction mixture.

-

Attach the reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and add 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-phenyl-2-furaldehyde.

-

Experimental Workflow: Suzuki-Miyaura Coupling

References

- 1. a2bchem.com [a2bchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-furaldehyde: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-furaldehyde is a pivotal heterocyclic building block in organic synthesis, serving as a versatile precursor for a myriad of pharmaceuticals, agrochemicals, and functional materials. Its discovery in the early 20th century marked a significant advancement in furan (B31954) chemistry, enabling broader exploration of this important class of compounds. This technical guide provides a comprehensive overview of the discovery and historical development of 5-Bromo-2-furaldehyde, alongside a detailed examination of both traditional and modern synthetic protocols. Quantitative data is systematically presented in tabular format to facilitate comparison, and key experimental procedures are thoroughly documented. Furthermore, reaction mechanisms and experimental workflows are visually elucidated using logical diagrams to provide a clear and concise understanding of the underlying chemical principles.

Introduction

5-Bromo-2-furaldehyde, a halogenated derivative of furfural (B47365), is a crystalline solid that has garnered significant attention in the scientific community due to its unique chemical reactivity. The presence of both an aldehyde and a bromo-substituted furan ring makes it a valuable intermediate for a wide range of chemical transformations. Its applications are particularly notable in the pharmaceutical industry, where it serves as a key starting material for the synthesis of compounds targeting neurological disorders, as well as in the development of novel antibacterial and anticancer agents.[1][2][3] This guide aims to be an in-depth resource for professionals in research and drug development, offering a detailed historical perspective and practical synthetic knowledge.

Discovery and Historical Context

The journey of 5-Bromo-2-furaldehyde begins in the broader context of furan chemistry, which saw significant exploration in the late 19th and early 20th centuries. While furan and its simpler derivatives were known, the selective halogenation of the furan ring, particularly in the presence of a reactive aldehyde group, posed a considerable challenge.

The first documented synthesis of 5-Bromo-2-furaldehyde was reported in 1930 by Henry Gilman and George F. Wright in the Journal of the American Chemical Society.[4] Their work, titled "The Preparation of 5-Bromofurfural and Some of Its Derivatives," described a method to overcome the sensitivity of the furan ring to direct bromination. By first protecting the aldehyde group of furfural as a diacetate, they were able to achieve the selective bromination at the 5-position. This discovery was a cornerstone for the subsequent development of a vast array of 5-substituted furan derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 5-Bromo-2-furaldehyde is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrO₂ | [2][5] |

| Molecular Weight | 174.98 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 82-85 °C | [2][5] |

| Boiling Point | 112 °C at 16 mmHg | [2][5] |

| Solubility | Soluble in chloroform, methanol, carbon dichloride, ether | [5][6] |

| CAS Number | 1899-24-7 | [5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 9.55 (s, 1H, -CHO), 7.25 (d, 1H, furan-H), 6.57 (d, 1H, furan-H).[5]

-

IR, ¹³C NMR, and Mass Spectrometry data are also available in various databases. [7]

Synthetic Methodologies: A Comparative Overview

The synthesis of 5-Bromo-2-furaldehyde has evolved significantly since its initial discovery. Early methods were often plagued by low yields and the formation of byproducts, while modern approaches offer higher efficiency and selectivity.

Traditional Method: Direct Bromination of Furfural Diacetate

The classical approach developed by Gilman and Wright involves a two-step process: the protection of the aldehyde group of furfural as a diacetate, followed by bromination.

Experimental Protocol: Synthesis of 5-Bromo-2-furaldehyde via Furfural Diacetate (Adapted from Gilman and Wright, 1930) [4]

Step 1: Preparation of Furfural Diacetate

-

In a suitable reaction vessel, a mixture of acetic anhydride (B1165640) and a catalytic amount of concentrated sulfuric acid is prepared and cooled to 10°C.

-

Freshly distilled furfural is added dropwise while maintaining the temperature between 10-20°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature.

-

Anhydrous sodium acetate (B1210297) is added, and the mixture is distilled under reduced pressure to yield furfural diacetate.

Step 2: Bromination of Furfural Diacetate

-

Furfural diacetate is dissolved in a suitable solvent such as carbon disulfide.

-

A solution of bromine in the same solvent is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the mixture is worked up to isolate the crude 5-bromofurfural diacetate.

-

Hydrolysis of the diacetate yields 5-Bromo-2-furaldehyde.

Modern Method: Ionic Liquid-Mediated Bromination

To address the shortcomings of traditional methods, such as the use of hazardous reagents and the formation of polymeric byproducts, modern synthetic routes have been developed. A notable advancement is the use of ionic liquids as both the solvent and the brominating agent, which offers improved regioselectivity and yield under milder conditions.

Experimental Protocol: Synthesis of 5-Bromo-2-furaldehyde using 1-Butyl-3-methylimidazolium Tribromide ([bmim]Br₃) [8]

-

In a three-necked round-bottom flask, 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) is charged.

-

Freshly distilled 2-furaldehyde is added dropwise to the ionic liquid over a period of 30 minutes under a nitrogen atmosphere.

-

The reaction mixture is stirred at 40°C for 2.5 hours.

-

Upon completion, the mixture is extracted with petroleum ether.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation and recrystallization to afford 5-Bromo-2-furaldehyde as a yellowish crystalline solid.

Quantitative Comparison of Synthetic Methods

| Parameter | Traditional Method (Gilman & Wright) | Modern Method ([bmim]Br₃) |

| Starting Material | Furfural | 2-Furaldehyde |

| Key Reagent | Bromine, Acetic Anhydride | 1-Butyl-3-methylimidazolium Tribromide |

| Yield | Relatively satisfactory (not explicitly quantified in the original paper) | Up to 84.2%[8] |

| Reaction Conditions | Reflux, extended reaction times | 40°C, 2.5 hours |

| Selectivity | Risk of over-bromination and side reactions | High regioselectivity for the 5-position |

| Environmental Impact | Use of hazardous solvents and reagents | "Greener" approach with recyclable ionic liquid |

Reaction Mechanisms and Logical Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Electrophilic Bromination of Furan Ring

The bromination of the furan ring in furfural proceeds via an electrophilic aromatic substitution mechanism. The furan ring is electron-rich and thus highly susceptible to electrophilic attack. The substitution occurs preferentially at the 5-position due to the stabilizing effect of the oxygen atom on the intermediate carbocation (arenium ion). The electron-withdrawing aldehyde group at the 2-position deactivates the ring but directs the incoming electrophile to the 5-position.

Caption: Electrophilic Bromination of 2-Furaldehyde.

Synthetic Workflow Comparison

The choice of synthetic method often depends on factors such as desired scale, purity requirements, and available resources. The following diagram illustrates a simplified decision-making workflow.

Caption: Synthetic Method Selection Workflow.

Applications in Drug Development: Synthesis of Isoindolinones

5-Bromo-2-furaldehyde is a valuable precursor for the synthesis of isoindolinones, a class of compounds with a wide range of biological activities. A common synthetic route involves the reaction of 5-Bromo-2-furaldehyde with an amine, followed by cyclization.

Caption: General Pathway for Isoindolinone Synthesis.

Conclusion

Since its first synthesis by Gilman and Wright in 1930, 5-Bromo-2-furaldehyde has established itself as an indispensable tool in organic synthesis. The evolution of its synthetic methodologies, from traditional multi-step procedures to modern, efficient one-pot reactions, reflects the broader advancements in synthetic chemistry. For researchers and professionals in drug development, a thorough understanding of its history, properties, and synthetic routes is paramount for leveraging its full potential in the creation of novel and impactful molecules. This guide has provided a detailed and comparative overview to serve as a valuable resource in this endeavor.

References

- 1. 5-Bromo-2-furaldehyde | CAS#:1899-24-7 | Chemsrc [chemsrc.com]

- 2. 5-Bromo-2-furaldehyde 97 1899-24-7 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]

- 6. 5-Bromo-2-furaldehyde 1899-24-7 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 7. 5-Bromo-2-furaldehyde(1899-24-7) 1H NMR spectrum [chemicalbook.com]

- 8. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5-Bromo-2-furaldehyde from Furfural: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-bromo-2-furaldehyde, a key intermediate in the preparation of various biologically active compounds, pharmaceuticals, and agrochemicals.[1][2] Traditional methods for the bromination of furfural (B47365) often involve hazardous reagents like molecular bromine and suffer from poor regioselectivity, leading to a mixture of products and significant environmental concerns.[2][3] This protocol details a more efficient and environmentally benign approach utilizing the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) as a brominating agent under solvent-free conditions. This method offers high selectivity for monobromination, simplified product isolation, and high yields.[1][2]

Introduction

5-Bromo-2-furaldehyde is a valuable building block in organic synthesis. Its applications include the preparation of isoindolinones and brominated nitrovinylfuran, which exhibits antibacterial activity.[4][5] The direct bromination of furfural using liquid bromine is often unselective, producing various regioisomers and leading to environmental pollution and equipment corrosion.[3] The use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide, presents a cleaner and more efficient alternative, improving both the yield and purity of the final product.[1][3] This method avoids the direct use of hazardous bromine, enhancing the safety and sustainability of the synthesis.[3]

Experimental Protocols

This section details the necessary procedures for the synthesis of 5-bromo-2-furaldehyde from furfural.

Protocol 1: Preparation of 1-butyl-3-methylimidazolium bromide ([bmim]Br)

-

Reaction Setup: In a 50 mL three-necked round-bottom flask, add N-methylimidazole (0.10 mol).

-

Reagent Addition: While stirring, add 1-bromobutane (B133212) (0.11 mol) dropwise at 70 °C.[1]

-

Reaction: After the addition is complete, increase the temperature to 140 °C and continue stirring for 1.5 hours.[1]

-

Work-up: Wash the resulting mixture three times with ethyl acetate (B1210297).

-

Drying: Dry the product under vacuum overnight at 70 °C to yield 1-butyl-3-methylimidazolium bromide.[1]

Protocol 2: Preparation of 1-butyl-3-methylimidazolium tribromide ([bmim]Br3)

-

Reaction Setup: To the 1-butyl-3-methylimidazolium bromide (0.10 mol) from the previous step, add bromine (0.10 mol) dropwise at room temperature with continuous stirring.[1]

-

Reaction: Continue to stir the mixture for 2 hours at room temperature.[1][2]

-

Work-up: Wash the resulting ionic liquid with ethyl acetate (3 x 30 mL).[1][2]

-

Drying: Dry the product under vacuum overnight at 70 °C to obtain 1-butyl-3-methylimidazolium tribromide.[2]

Protocol 3: Synthesis of 5-Bromo-2-furaldehyde

-

Reaction Setup: Charge a 50 mL three-necked round-bottom flask with 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) (20 mmol).

-

Substrate Addition: Add freshly distilled furfural (20 mmol) dropwise over a period of 30 minutes under a nitrogen atmosphere.[1][4] To minimize polymerization, the slow, dropwise addition of furfural is crucial.[2]

-

Reaction: Stir the reaction mixture at 40 °C for 2.5 to 3 hours.[1][2]

-

Extraction: After the reaction is complete, extract the mixture with petroleum ether (3 x 30 mL).[1][4]

-

Washing: Wash the combined organic layers with water.

-

Drying: Dry the organic layer over sodium sulfate (B86663) and then concentrate it.[1][4]

-

Purification: Purify the crude product by distillation and recrystallization from a 10% ethyl acetate-ether solution to yield 5-bromo-2-furaldehyde as a yellowish crystal.[1][4]

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of 5-bromo-2-furaldehyde using 1-butyl-3-methylimidazolium tribromide.

| Furfural (g) | [bmim]Br3 (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

| 14.4 | 56.7 | 30 | 4 | 77.4 | 95.7 | [3] |

| 14.4 | 56.7 | 40 | 5 | 75.8 | 96.7 | [3] |

| 19.4 | 56.7 | 50 | 6 | 78.4 | 93.7 | [3] |

| 19.4 | 56.7 | 60 | 5 | 78.9 | 94.1 | [3] |

| 14.4 | 56.7 | 60 | 4 | 80.4 | 94.1 | [3] |

| 19.4 | 56.7 | 70 | 6 | 84.2 | 97.0 | [3] |

| 20 mmol | 20 mmol | 40 | 3 | 88 | Not Specified | [1] |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of 5-bromo-2-furaldehyde.

Caption: Reaction pathway for the synthesis of 5-Bromo-2-furaldehyde.

Caption: Experimental workflow for the synthesis of 5-Bromo-2-furaldehyde.

References

- 1. Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions_Chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]

- 4. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]

- 5. 5-Bromo-2-furaldehyde | 1899-24-7 [amp.chemicalbook.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for four major palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-furaldehyde as a key building block. This versatile substrate allows for the introduction of aryl, vinyl, alkynyl, and amino moieties at the 5-position of the furan (B31954) ring, yielding a diverse range of substituted 2-furaldehydes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] 5-Bromo-2-furaldehyde is an attractive substrate for these transformations due to the reactivity of the C-Br bond and the synthetic utility of the aldehyde functional group. This document outlines detailed experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with 5-Bromo-2-furaldehyde.

General Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling 5-Bromo-2-furaldehyde with an aryl or vinyl boronic acid or ester.[2] This reaction is widely used to synthesize 5-aryl-2-furaldehydes, which are important precursors for many biologically active compounds.[2]

Catalytic Cycle

The catalytic cycle begins with the oxidative addition of 5-Bromo-2-furaldehyde to a Pd(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base, and concludes with reductive elimination to yield the 5-aryl-2-furaldehyde product and regenerate the Pd(0) catalyst.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85[3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 90 | 10 | 92[3] |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100 | 8 | 88 |

| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Dimethoxyethane | 80 | 2 | 95[4] |

Note: Data is adapted from protocols for structurally similar bromo-aldehydes and bromo-heterocycles where direct data for 5-Bromo-2-furaldehyde was not available.

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-furaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

-

Reagent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1 v/v/v).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica (B1680970) gel.[3]

Heck Reaction

The Heck reaction couples 5-Bromo-2-furaldehyde with an alkene to form a 5-vinyl-2-furaldehyde derivative.[5] This reaction is highly effective for forming C(sp²)–C(sp²) bonds and typically exhibits high trans selectivity.[5]

Data Presentation: Heck Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 110 | 16 | 85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (2.0) | NMP | 120 | 24 | 91 |

| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 100 | 18 | 78 |

| 4 | Ethylene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | Toluene | 120 | 24 | 75 |

Note: The data presented is based on typical conditions for Heck reactions of aryl bromides. Optimization may be required for 5-Bromo-2-furaldehyde.[6][7]

Experimental Protocol

-

Reaction Setup: In a sealed tube, combine 5-Bromo-2-furaldehyde (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine (B1218219) ligand if required (e.g., tri(o-tolyl)phosphine, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv.).[6]

-

Inert Atmosphere: Flush the tube with argon.

-

Solvent Addition: Add a degassed polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to a temperature between 100 °C and 140 °C for 6-24 hours. Monitor the reaction's progress by TLC or GC-MS.[6]

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.[6]

Sonogashira Coupling

The Sonogashira coupling reaction is used to synthesize 5-alkynyl-2-furaldehydes by reacting 5-Bromo-2-furaldehyde with a terminal alkyne.[8] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8]

Data Presentation: Sonogashira Coupling Conditions

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | 6 | 93[9] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 18 | 85[9] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine (2.5) | Toluene | 60 | 12 | 90 |

| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine (3.0) | Acetonitrile | 70 | 10 | 88 |

Note: Data is adapted from protocols for the Sonogashira coupling of 5-bromoindole (B119039), a structurally related heteroaromatic bromide.[9]

Experimental Protocol

-

Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-furaldehyde (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

-

Reagent Addition: Under argon, add an anhydrous, degassed solvent (e.g., DMF), an amine base (e.g., triethylamine, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).[9]

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 4-6 hours, monitoring progress by TLC.[9]

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond, producing 5-amino-2-furaldehyde derivatives.[1] This reaction is highly versatile, with a broad scope for both the amine and aryl halide components.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95[10] |

| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 88[10] |

| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 85[10] |

| 4 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LiHMDS (1.5) | THF | 80 | 20 | 85-95[11] |

Note: Data is adapted from protocols for the Buchwald-Hartwig amination of 5-bromoindole and other bromo-heterocycles.[10][11] The choice of ligand and base is critical and depends heavily on the nature of the amine.

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add 5-Bromo-2-furaldehyde (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.). Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[11]

-

Reaction: Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including pharmaceutical drug development. This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 5-Bromo-2-furaldehyde with various boronic acids to synthesize 5-aryl-2-furaldehydes. These products are valuable intermediates in the synthesis of pharmacologically active molecules and advanced materials.[1][2]

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of 5-Bromo-2-furaldehyde with an arylboronic acid in the presence of a base.

Data Presentation: Comparison of Protocols

The following tables summarize various reaction conditions for the Suzuki-Miyaura coupling of 5-Bromo-2-furaldehyde and analogous aryl bromides, providing a comparative overview of different catalytic systems and their performance.

Table 1: Conventional Heating Protocols

| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | (4-Bromophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 70-80 | 12-16 | Not specified | [1] |

| 2 | 5-Formylfuran-2-boronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-85 | 8-12 | High (scalable) | [3] |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 | [4] |

| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O (3:1) | Not specified | Not specified | Not specified | [4] |

| 5 | Arylboronic acids | Pd(dppf)Cl₂·CH₂Cl₂ (3) | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | Not specified | [5] |

Table 2: Microwave-Assisted Protocols

| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 1 | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 | 30-60 | Not specified | [4] |

| 2 | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | High | [6] |

| 3 | Phenylboronic acid | Pd EnCat™ (5) | Bu₄NOAc | EtOH | 120 | 10 | >98 |

Experimental Protocols

Protocol 1: Conventional Suzuki-Miyaura Coupling

This protocol details a standard procedure for the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde.[1]

Materials:

-

5-Bromo-2-furaldehyde (1.0 mmol, 1.0 eq.)

-

(4-Bromophenyl)boronic acid (1.2 mmol, 1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq.)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)

-

Toluene (4 mL)

-

Ethanol (4 mL)

-

Deionized Water (3 mL)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottomed flask, add 5-bromo-2-furaldehyde, (4-bromophenyl)boronic acid, and potassium carbonate.

-

Add toluene, ethanol, and water to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

-

Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

-

After cooling to room temperature, add 50 mL of water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Scalable Suzuki-Miyaura Coupling

This protocol is adapted for a larger scale synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde.[3]

Materials:

-

5-Formylfuran-2-boronic acid (1.0 kg, 7.15 mol)

-

1,4-Dibromobenzene (2.02 kg, 8.58 mol)

-

Tetrakis(triphenylphosphine)palladium(0) (82.6 g, 0.0715 mol)

-

Potassium carbonate (2.97 kg, 21.45 mol)

-

Toluene (8 L)

-

Ethanol (2 L)

-

Deionized Water (8 L)

-

Hexane

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a 20L glass-lined reactor, add 5-formylfuran-2-boronic acid, 1,4-dibromobenzene, toluene, and ethanol.

-

In a separate vessel, dissolve potassium carbonate in deionized water and add it to the reactor.

-

Begin vigorous stirring and sparge the mixture with nitrogen for 30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) under a nitrogen blanket.

-

Heat the reaction mixture to reflux (approximately 80-85°C) with continued vigorous stirring. Monitor the reaction progress by HPLC or GC-MS (typically complete within 8-12 hours).

-

Once complete, cool the mixture to room temperature and allow the layers to separate.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine all organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by creating a slurry in a hexane/ethyl acetate mixture (9:1), stirring for 1 hour, and filtering.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a rapid and efficient method for the synthesis of 5-aryl-2-furaldehydes using microwave irradiation.[4][6]

Materials:

-

5-Bromo-2-furaldehyde (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-